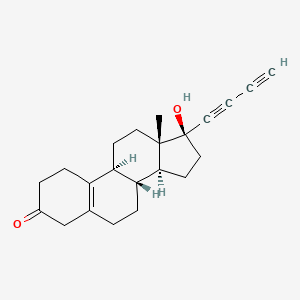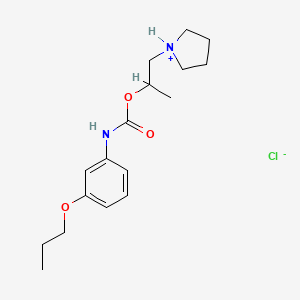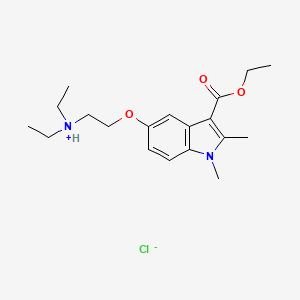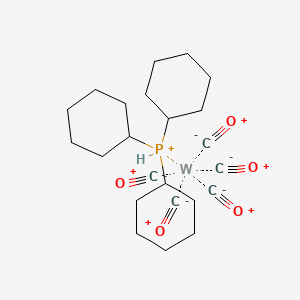
Tungsten,pentacarbonyl(tricyclohexylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is a complex organometallic compound with the molecular formula C23H33O5PW and a molecular weight of 604.32 . This compound is known for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one tricyclohexylphosphine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tungsten,pentacarbonyl(tricyclohexylphosphine)- typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with tricyclohexylphosphine (PCy3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
W(CO)6+PCy3→W(CO)5(PCy3)+CO
The reaction is typically conducted in a solvent such as toluene or hexane, and the mixture is heated to facilitate the substitution of one carbonyl group by the tricyclohexylphosphine ligand .
Industrial Production Methods
Industrial production methods for Tungsten,pentacarbonyl(tricyclohexylphosphine)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tungsten hexacarbonyl and tricyclohexylphosphine, with careful control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Tungsten,pentacarbonyl(tricyclohexylphosphine)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines, isocyanides, or alkenes.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in reactions with Tungsten,pentacarbonyl(tricyclohexylphosphine)- include phosphines, isocyanides, and alkenes. Reactions are typically carried out under inert atmospheres to prevent oxidation, and solvents such as toluene or hexane are commonly used .
Major Products
The major products formed from reactions involving Tungsten,pentacarbonyl(tricyclohexylphosphine)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while cycloaddition reactions can produce complex ring structures .
科学的研究の応用
Tungsten,pentacarbonyl(tricyclohexylphosphine)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Tungsten,pentacarbonyl(tricyclohexylphosphine)- involves the coordination of the tungsten center to various ligands, which can influence the reactivity and properties of the compound. The tricyclohexylphosphine ligand provides steric and electronic effects that can modulate the reactivity of the tungsten center. The compound can interact with various molecular targets and pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
Similar compounds to Tungsten,pentacarbonyl(tricyclohexylphosphine)- include other tungsten carbonyl complexes, such as:
- Tungsten hexacarbonyl (W(CO)6)
- Tungsten tetracarbonyl (W(CO)4)
- Tungsten pentacarbonyl-N-pentylisonitrile (W(CO)5CN(CH2)4CH3)
Uniqueness
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is unique due to the presence of the tricyclohexylphosphine ligand, which provides distinct steric and electronic properties compared to other tungsten carbonyl complexes. This uniqueness can influence the compound’s reactivity and applications in various fields .
特性
CAS番号 |
18474-91-4 |
|---|---|
分子式 |
C23H34O5PW+ |
分子量 |
605.3 g/mol |
IUPAC名 |
carbon monoxide;tricyclohexylphosphanium;tungsten |
InChI |
InChI=1S/C18H33P.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h16-18H,1-15H2;;;;;;/p+1 |
InChIキー |
ZTBKFXWIIQUOAW-UHFFFAOYSA-O |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


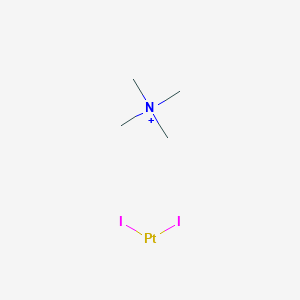


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
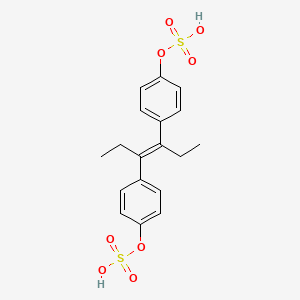
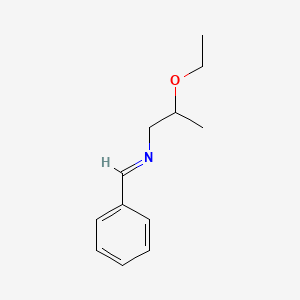


![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
